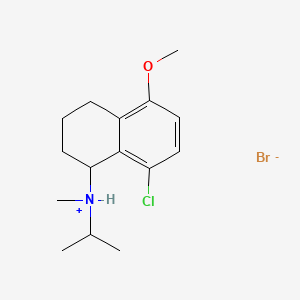
1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N-isopropyl-5-methoxy-N-methyl-, hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N-isopropyl-5-methoxy-N-methyl-, hydrobromide is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a naphthylamine core with multiple substitutions, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N-isopropyl-5-methoxy-N-methyl-, hydrobromide typically involves multiple steps, starting from basic organic compounds. The process often includes:
Nitration and Reduction: Starting with naphthalene, nitration followed by reduction can yield 1-naphthylamine.
Substitution Reactions:
Hydrobromide Formation: The final step involves the formation of the hydrobromide salt, which is typically achieved by reacting the amine with hydrobromic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N-isopropyl-5-methoxy-N-methyl-, hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Ferric chloride, chromic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents, methoxy compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce various amines.
科学的研究の応用
1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N-isopropyl-5-methoxy-N-methyl-, hydrobromide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to engage in various binding interactions, influencing biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism.
類似化合物との比較
Similar Compounds
1-Naphthylamine: A simpler analog without the additional substitutions.
2-Naphthylamine: Similar structure but with the amine group at a different position.
1,2,3,4-Tetrahydro-1-naphthylamine: Lacks the chloro, isopropyl, methoxy, and methyl groups.
Uniqueness
1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N-isopropyl-5-methoxy-N-methyl-, hydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
特性
CAS番号 |
63978-84-7 |
|---|---|
分子式 |
C15H23BrClNO |
分子量 |
348.70 g/mol |
IUPAC名 |
(8-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-methyl-propan-2-ylazanium;bromide |
InChI |
InChI=1S/C15H22ClNO.BrH/c1-10(2)17(3)13-7-5-6-11-14(18-4)9-8-12(16)15(11)13;/h8-10,13H,5-7H2,1-4H3;1H |
InChIキー |
BUIBSKKMPSUZLD-UHFFFAOYSA-N |
正規SMILES |
CC(C)[NH+](C)C1CCCC2=C(C=CC(=C12)Cl)OC.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


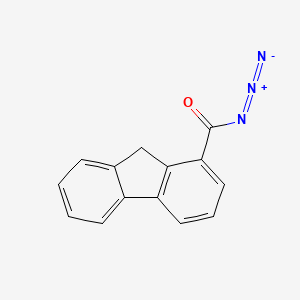
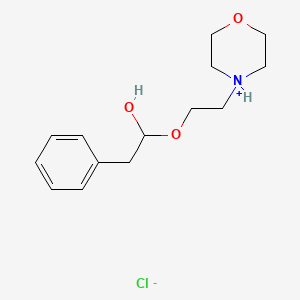
![methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one](/img/structure/B13776785.png)
![methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one](/img/structure/B13776788.png)


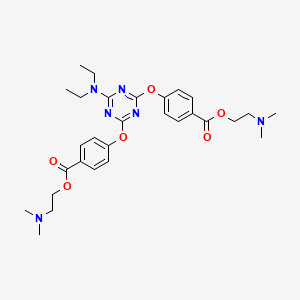
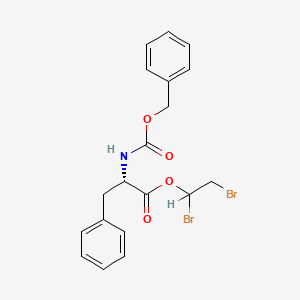
![(E)-2-[2-(4-cyanophenyl)ethenyl]-4,6-diphenyl-pyrrilium tetrafluoroborate](/img/structure/B13776826.png)
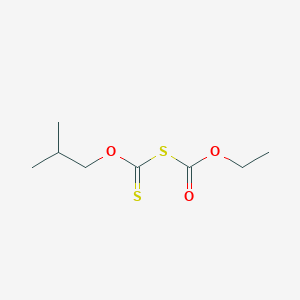
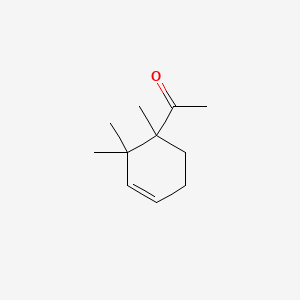

![Ethyl N-[3-(acetylamino)-4-[(2-chloro-4-nitrophenyl)azo]phenyl]-N-(3-ethoxy-3-oxopropyl)-beta-alaninate](/img/structure/B13776835.png)
![strontium;[2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalen-1-yl]methanesulfonate](/img/structure/B13776837.png)
